molecular formula C21H19BrN4O4 B2967382 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105220-74-3

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2967382
CAS No.: 1105220-74-3
M. Wt: 471.311
InChI Key: WYRDITPHGNJKNQ-UHFFFAOYSA-N
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Description

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl group and a 3-methoxypropyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a suitable hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Quinazoline core formation: The quinazoline core is synthesized by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Coupling reactions: The final step involves the coupling of the 1,2,4-oxadiazole and quinazoline intermediates through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alkoxides

    Solvents: Chloroform, carbon tetrachloride, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions may result in the formation of new quinazoline derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibiting or activating signaling pathways: It may inhibit or activate specific signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.

    Interacting with DNA or RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline core and may have similar biological activities. Examples include gefitinib and erlotinib, which are used as anticancer drugs.

    1,2,4-Oxadiazole derivatives: These compounds contain the 1,2,4-oxadiazole ring and may have similar chemical reactivity. Examples include furazolidone and nitrofurazone, which are used as antimicrobial agents.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O4/c1-29-11-5-10-25-20(27)16-8-2-3-9-17(16)26(21(25)28)13-18-23-19(24-30-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDITPHGNJKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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